4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O4S2/c1-12-4-6-14(7-5-12)22(19,20)16-10-8-15(9-11-16)21(17,18)13(2)3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMBCAWFOWDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methylpiperidine: This can be synthesized from piperidine through methylation reactions.
Formation of sulfonyl chloride intermediates: This involves the reaction of dimethylamine with sulfonyl chloride to form dimethylaminosulfonyl chloride.
Coupling reactions: The final step involves coupling the prepared intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonylpiperazine derivatives vary widely in substituent groups, influencing their electronic, steric, and solubility profiles. Key comparisons include:
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to benzhydryl () or thiazolyl () analogs.
- Stability : Tosyl groups () and methylpiperidyl sulfonyl groups (target) resist hydrolysis better than methanesulfonyl () or acetylphenyl sulfonyl () derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-[(Dimethylamino)sulfonyl]-1-[(4-methylpiperidyl)sulfonyl]piperazine, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and sulfonylation reactions. A common route includes:
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Step 1 : Formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
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Step 2 : Sequential sulfonylation using dimethylaminosulfonyl chloride and 4-methylpiperidylsulfonyl chloride. Reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) must be tightly controlled to avoid cross-reactivity .
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Key Intermediates : 1,4-disubstituted piperazine derivatives and sulfonyl halides.
Table 1 : Common Reagents and Conditions for Sulfonylation
Reagent Solvent Temperature Yield Range Dimethylaminosulfonyl Cl DCM 0–25°C 60–75% 4-Methylpiperidylsulfonyl Cl THF 25–40°C 55–70%
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve signals from sulfonyl and piperidyl groups. For example, the dimethylamino group shows a singlet at ~2.8 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- Elemental Analysis : Combustion analysis to verify C, H, N, and S content within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .
- Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Receptor Binding : Radioligand displacement assays for neurotransmitter receptors (e.g., dopamine D₃, serotonin 5-HT₂A) due to structural similarities to bioactive piperazines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during sulfonylation?
- Methodological Answer :
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Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility. DMF often enhances sulfonyl group activation .
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Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate acylpyridinium species .
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Temperature Gradients : Gradual warming (0°C → RT) minimizes side reactions like sulfone oxidation.
Table 2 : Optimization Case Study
Condition Yield (%) Purity (HPLC) DMF, 25°C, no catalyst 62 88% DCM, 0°C, DMAP 78 95%
Q. What strategies resolve structural ambiguities in crystallographic or spectroscopic data?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl₄) for phase determination. Analyze piperazine ring puckering (Q, θ, φ parameters) and sulfonyl group geometry .
- 2D NMR : ROESY or NOESY to confirm spatial proximity of substituents (e.g., dimethylamino to piperidyl groups) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. How do structural variations in analogous compounds inform SAR studies for this molecule?
- Methodological Answer :
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Substituent Analysis : Compare bioactivity of derivatives with modified sulfonyl groups (e.g., ethylsulfonyl vs. nitrobenzenesulfonyl). For example, nitro groups enhance antimicrobial activity but increase cytotoxicity .
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Data Contradiction Resolution : Address discrepancies in IC₅₀ values by standardizing assay conditions (e.g., serum concentration, incubation time).
Table 3 : SAR of Selected Derivatives
Substituent MIC (µg/mL) IC₅₀ (HEK-293) 4-Nitrophenylsulfonyl 8.2 45.3 4-Methylpiperidylsulfonyl 12.5 >100
Q. What computational tools are used to predict binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonds with sulfonyl oxygens .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. How are solubility and formulation challenges addressed for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
